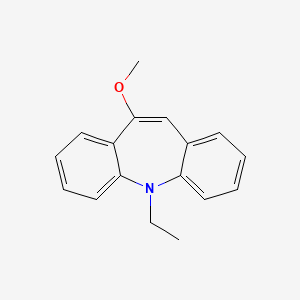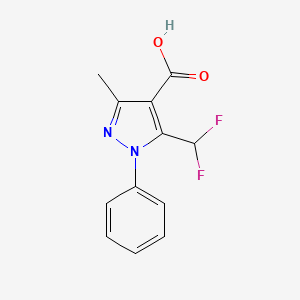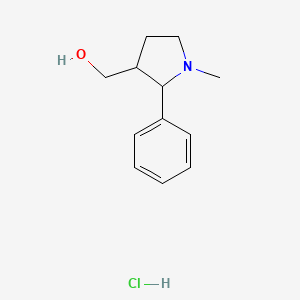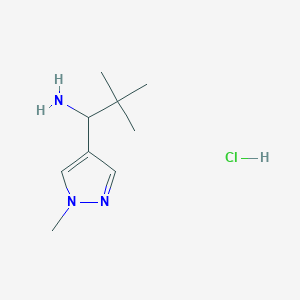
3-(Tiofen-3-ilcarbonil)-1-tosilpirrol
Descripción general
Descripción
Synthesis Analysis
Thiophene derivatives have been synthesized using various methods. For instance, polythiophenes with electron-withdrawing ester groups attached at the 3-position have been synthesized using the Ullmann reaction with copper powder in DMF . Another method involves the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Chemical Reactions Analysis
Thiophene derivatives have been involved in various chemical reactions. For instance, a reaction involving two equivalents of 2,6-di-tert-butyl-4-methyl phenyl (BHT) confirmed that this reaction proceeds through a radical pathway . An iminyl radical initially generates by a single-electron-transfer (SET) process .
Aplicaciones Científicas De Investigación
Química Medicinal
Los análogos basados en tiofeno son de gran interés para los científicos, ya que son una clase potencial de compuestos biológicamente activos . Desempeñan un papel vital para los químicos medicinales para mejorar compuestos avanzados con una variedad de efectos biológicos .
Fármacos Antiinflamatorios
Los derivados del tiofeno han demostrado ser fármacos antiinflamatorios eficaces . Por ejemplo, el suprofeno, que tiene un marco de tiofeno 2-sustituido, se conoce como un fármaco antiinflamatorio no esteroideo .
Agentes Antimicrobianos
Los compuestos de tiofeno exhiben propiedades antimicrobianas . Esto los hace valiosos en el desarrollo de nuevos fármacos antimicrobianos .
Agentes Anticancerígenos
Los derivados del tiofeno han mostrado potencial como agentes anticancerígenos . Por ejemplo, el 2-butiltiofeno se utiliza como materia prima en la síntesis de agentes anticancerígenos .
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno desempeñan un papel destacado en el avance de los semiconductores orgánicos . Esto los hace valiosos en el campo de la electrónica .
Diodos Orgánicos Emisores de Luz (OLED)
Los compuestos de tiofeno se utilizan en la fabricación de OLED . Esto se debe a sus propiedades electrónicas únicas .
Agentes Antiateroscleróticos
El 2-octiltiofeno se utiliza en la síntesis de agentes antiateroscleróticos . Esto destaca el potencial de los compuestos de tiofeno en el desarrollo de fármacos cardiovasculares .
Inhibidores de la Corrosión
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de materiales como inhibidores de la corrosión . Esto los hace valiosos en diversas aplicaciones industriales .
Mecanismo De Acción
Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications .
Target of Action
For example, some thiophene derivatives have been shown to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
The mode of action of thiophene derivatives can vary widely depending on the specific compound and its targets. For example, some thiophene derivatives are known to inhibit certain enzymes, while others might interact with cell receptors .
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some thiophene derivatives might affect inflammatory pathways, while others might affect cell growth and proliferation pathways .
Pharmacokinetics
The pharmacokinetics of thiophene derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all affect a compound’s bioavailability .
Result of Action
The result of a thiophene derivative’s action can vary widely depending on the specific compound and its targets. For example, some thiophene derivatives might have anti-inflammatory effects, while others might have anti-cancer effects .
Action Environment
The action environment can greatly influence the efficacy and stability of thiophene derivatives. Factors such as pH, temperature, and the presence of other compounds can all affect a compound’s action .
Análisis Bioquímico
Biochemical Properties
3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, 3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, 3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, the compound may influence the activity of other metabolic enzymes, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propiedades
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c1-12-2-4-15(5-3-12)22(19,20)17-8-6-13(10-17)16(18)14-7-9-21-11-14/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILPYVHDLBWLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)
![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)


![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)

![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)

![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)
![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)


